molecular formula C22H31N3 B15185226 Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1'-cyclopentane), 2,3,9,10a-tetrahydro-9-(2-(1-pyrrolidinyl)ethyl)- CAS No. 93464-33-6

Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1'-cyclopentane), 2,3,9,10a-tetrahydro-9-(2-(1-pyrrolidinyl)ethyl)-

Cat. No.: B15185226
CAS No.: 93464-33-6
M. Wt: 337.5 g/mol
InChI Key: MZTLYCOYNFIBBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-(2-(1-pyrrolidinyl)ethyl)- is a complex organic compound characterized by its spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-(2-(1-pyrrolidinyl)ethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Diazepine Ring: This step involves the cyclization of a suitable precursor, such as an ortho-diamine derivative, with a ketone or aldehyde under acidic or basic conditions.

    Spirocyclization: The diazepine intermediate is then subjected to spirocyclization with a cyclopentane derivative, often using a Lewis acid catalyst to facilitate the reaction.

    Introduction of the Pyrrolidinyl Group: The final step involves the alkylation of the spirocyclic intermediate with a pyrrolidine derivative, typically using a strong base like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-(2-(1-pyrrolidinyl)ethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its fully saturated analogs.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Saturated analogs of the original compound.

    Substitution: Derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-(2-(1-pyrrolidinyl)ethyl)- is studied for its potential as a bioactive molecule. It has shown promise in binding to specific proteins and enzymes, making it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Its ability to interact with various biological targets suggests it could be useful in treating diseases such as cancer, neurological disorders, and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in certain chemical reactions. Its unique properties make it valuable in the production of high-performance polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-(2-(1-pyrrolidinyl)ethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane): Lacks the tetrahydro and pyrrolidinyl groups.

    Benzo(b)cyclopenta(e)(1,4)diazepine: Lacks the spirocyclic structure and additional substituents.

Uniqueness

Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-(2-(1-pyrrolidinyl)ethyl)- is unique due to its spirocyclic structure and the presence of both tetrahydro and pyrrolidinyl groups. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

93464-33-6

Molecular Formula

C22H31N3

Molecular Weight

337.5 g/mol

IUPAC Name

5-(2-pyrrolidin-1-ylethyl)spiro[1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepine-4,1'-cyclopentane]

InChI

InChI=1S/C22H31N3/c1-2-11-21-20(9-1)23-19-10-7-8-18(19)22(12-3-4-13-22)25(21)17-16-24-14-5-6-15-24/h1-2,9,11,18H,3-8,10,12-17H2

InChI Key

MZTLYCOYNFIBBZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C3CCCC3=NC4=CC=CC=C4N2CCN5CCCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.